
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide, commonly known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CDMB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
作用機序
The mechanism of action of CDMB is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. CDMB has also been found to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis. Moreover, CDMB has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
CDMB has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. Additionally, CDMB has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, CDMB has been shown to inhibit the replication of herpes simplex virus and human cytomegalovirus, making it a potential candidate for the development of anti-viral drugs.
実験室実験の利点と制限
CDMB has several advantages for lab experiments, including its ease of synthesis and purification, as well as its broad range of biological activities. However, there are also some limitations associated with the use of CDMB in lab experiments. For instance, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, the toxicity and pharmacokinetic properties of CDMB need to be evaluated before it can be used in clinical trials.
将来の方向性
There are several future directions for the research on CDMB. One potential direction is the development of CDMB-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of CDMB as a potential anti-cancer agent, either alone or in combination with other drugs. Moreover, further studies are needed to understand the molecular targets and mechanism of action of CDMB, as well as its toxicity and pharmacokinetic properties. Overall, CDMB has significant potential for the development of new drugs with broad biological activities.
合成法
CDMB can be synthesized using a variety of methods, including the reaction of 5-chloro-2,4-dimethoxyaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The product can be purified using column chromatography or recrystallization techniques. Other methods of synthesis have also been reported in the literature, such as the use of palladium-catalyzed coupling reactions or the modification of existing benzamide derivatives.
科学的研究の応用
CDMB has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CDMB has been reported to possess anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. Moreover, CDMB has been shown to inhibit the replication of herpes simplex virus and human cytomegalovirus, making it a potential candidate for the development of anti-viral drugs.
特性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-5-11(2)7-12(6-10)17(20)19-14-8-13(18)15(21-3)9-16(14)22-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGLBAAHGOOVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

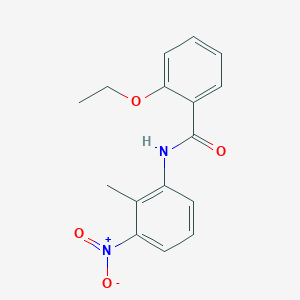
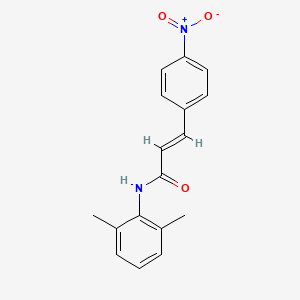
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B5796450.png)
![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)
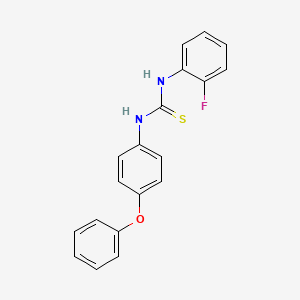
![2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)

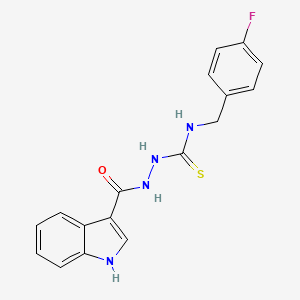
![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)
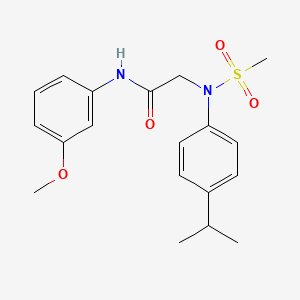


![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)